molecular formula C27H21N3O2S B4906028 N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B4906028
M. Wt: 451.5 g/mol
InChI Key: BGJANPRUTQIKAJ-UHFFFAOYSA-N
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Description

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c1-2-17-10-15-24-23(16-17)29-26(32-24)19-11-13-20(14-12-19)28-27(33)30-25(31)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2H2,1H3,(H2,28,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJANPRUTQIKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves the coupling of the benzoxazole derivative with naphthalene-1-carboxamide through a carbamothioyl linkage, which can be achieved using thiocarbamoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways: It interferes with the DNA replication and protein synthesis pathways, leading to cell death in microbes and cancer cells.

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